

5-tert-Butyl-2-hydroxybenzoic acid CAS number 16094-31-8

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Compound of Interest

Compound Name: **5-tert-Butyl-2-hydroxybenzoic acid**

Cat. No.: **B096351**

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An In-depth Technical Guide to **5-tert-Butyl-2-hydroxybenzoic Acid** (CAS 16094-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-hydroxybenzoic acid, with a CAS number of 16094-31-8, is a substituted derivative of salicylic acid. As a member of the hydroxybenzoic acid class of compounds, it holds interest in various scientific fields, including organic synthesis, materials science, and pharmacology. The presence of a bulky tert-butyl group on the benzene ring introduces significant steric and electronic effects, modifying the physicochemical and biological properties compared to its parent compound, salicylic acid. These modifications make it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of **5-tert-Butyl-2-hydroxybenzoic acid**, covering its physicochemical properties, synthesis, biological relevance, analytical methods, and safety information. The content is intended to serve as a foundational resource for professionals engaged in research and development.

Physicochemical Properties

The structural characteristics of **5-tert-Butyl-2-hydroxybenzoic acid** define its behavior in chemical and biological systems. Key physicochemical data are summarized in the table below.

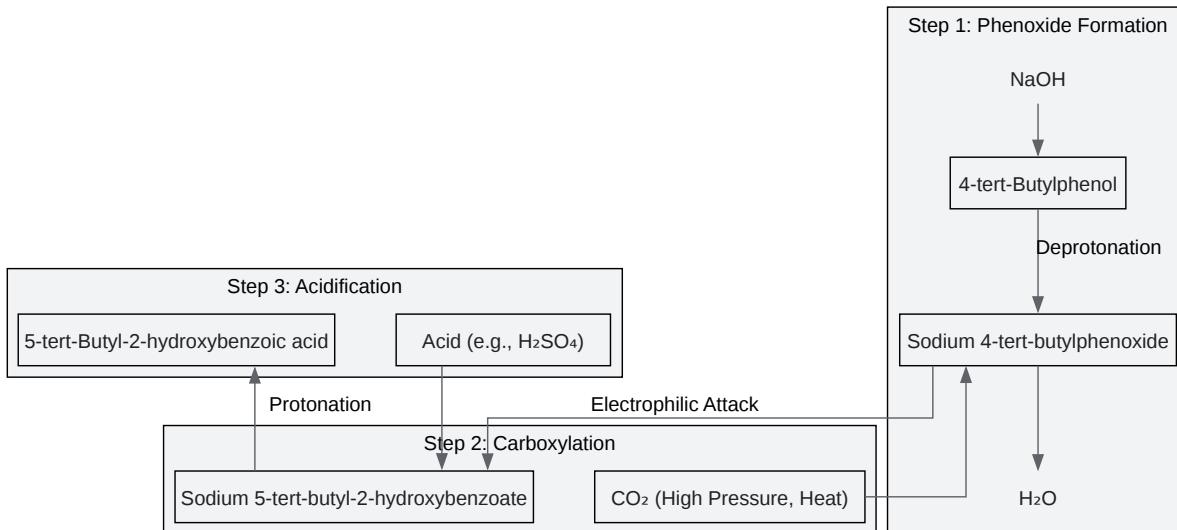
Property	Value	Reference(s)
CAS Number	16094-31-8	[1] [2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[2]
Molecular Weight	194.23 g/mol	
IUPAC Name	5-tert-butyl-2-hydroxybenzoic acid	[1]
Synonyms	5-(1,1-dimethylethyl)-2-hydroxybenzoic acid, 5-tert-butylsalicylic acid	[3]
Storage Temperature	Room Temperature / Ambient	[1]
Physical Appearance	Data not available	[2]

Synthesis and Reactions

The primary industrial and laboratory-scale synthesis of **5-tert-Butyl-2-hydroxybenzoic acid** is achieved via the Kolbe-Schmitt reaction. This carboxylation reaction is a well-established method for producing aromatic hydroxy acids.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synthesis via Kolbe-Schmitt Reaction

The synthesis starts with 4-tert-butylphenol, which is first deprotonated with a strong base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This phenoxide is significantly more reactive towards electrophilic aromatic substitution than the starting phenol. The sodium 4-tert-butylphenoxide is then heated under high pressure with carbon dioxide. The electrophilic carbon dioxide attacks the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group, to yield the carboxylated product. The final step involves acidification to protonate the carboxylate and yield **5-tert-Butyl-2-hydroxybenzoic acid**.[\[7\]](#)[\[8\]](#)



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Caption: Workflow for the Kolbe-Schmitt synthesis of **5-tert-Butyl-2-hydroxybenzoic acid**.

Experimental Protocol: Kolbe-Schmitt Synthesis

The following protocol is adapted from established procedures for similar substituted phenols.

[9]

- **Phenoxide Formation:** In a high-pressure reactor, charge 4-tert-butylphenol and a stoichiometric equivalent of sodium hydroxide. Heat the mixture to 160-180 °C under an inert atmosphere (e.g., nitrogen) to form the sodium phenoxide salt and remove water.
- **Carboxylation:** Seal the reactor and introduce carbon dioxide to a pressure of 80-100 atm. Maintain the temperature at 125-150 °C with vigorous stirring for 4-6 hours.

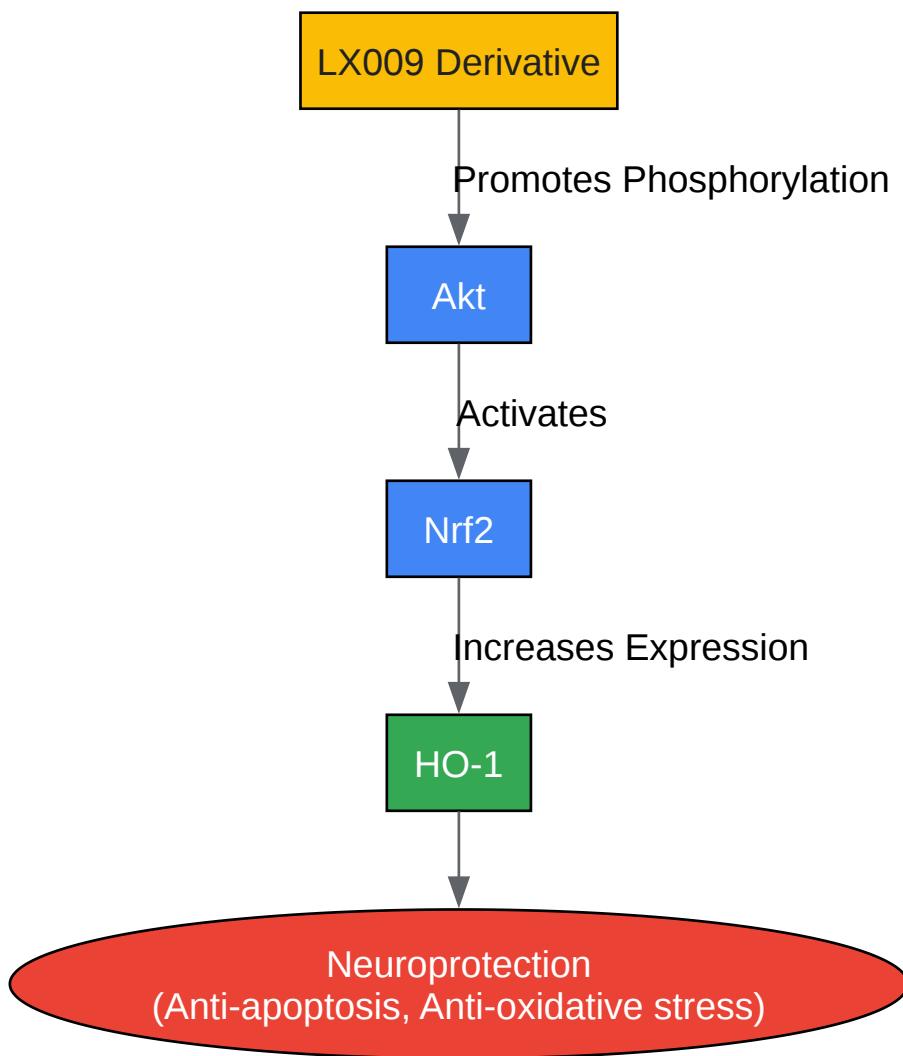
- **Work-up and Isolation:** Cool the reactor to room temperature and cautiously vent the excess CO₂. Dissolve the solid product in hot water.
- **Acidification:** Acidify the aqueous solution with a strong acid, such as sulfuric or hydrochloric acid, until the pH is approximately 2-3. This will precipitate the **5-tert-Butyl-2-hydroxybenzoic acid**.
- **Purification:** Filter the crude product, wash with cold water to remove inorganic salts, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Biological Activity and Applications in Drug Development

While direct biological screening data for **5-tert-Butyl-2-hydroxybenzoic acid** is limited in publicly available literature, the core structure is a key component in several biologically active molecules, highlighting its potential as a scaffold in drug discovery.

Neuroprotective Potential of Derivatives

A novel derivative, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (named LX009), has demonstrated significant neuroprotective effects in a model of ischemic stroke.[\[10\]](#) The study showed that this compound protects against oxygen-glucose deprivation/reperfusion injury by reducing oxidative stress. Mechanistically, LX009 was found to elevate the phosphorylation of Akt and increase the expression of nuclear factor-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). This suggests that the **5-tert-butyl-2-hydroxybenzoic acid** moiety can be incorporated into structures that modulate key cytoprotective signaling pathways.



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Caption: Proposed signaling pathway for a derivative of **5-tert-Butyl-2-hydroxybenzoic acid**.

Enzyme Inhibition

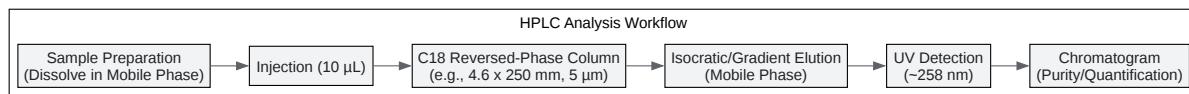
Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial enzyme implicated in metabolic regulation and cancer.^[11] A screening campaign identified a hit compound where the 2-hydroxybenzoic acid group was crucial for binding to the active site. The carboxylate forms a salt bridge with Arg105 and a hydrogen bond with Tyr102, while the hydroxyl group H-bonds with Val221. This demonstrates the utility of the salicylic acid scaffold for designing targeted enzyme inhibitors. The introduction of a 5-tert-butyl group could be explored to enhance selectivity or potency by probing specific hydrophobic pockets within an enzyme's active site.

Analytical Methods

The characterization and quantification of **5-tert-Butyl-2-hydroxybenzoic acid** are typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity and concentration of **5-tert-Butyl-2-hydroxybenzoic acid**. The protocol below is a general method adapted from procedures for similar phenolic acids.[12][13]



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Caption: General experimental workflow for HPLC analysis.

Experimental Protocol: HPLC Analysis

- Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B). A typical starting condition could be 85:15 (A:B).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Based on related p-hydroxybenzoic acid derivatives, a wavelength of approximately 258 nm is recommended.[14]
- Column Temperature: 30 °C.

- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in methanol or the mobile phase. Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range. Filter through a 0.45 μ m syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. While specific spectra for the acid are not readily available, the expected signals can be predicted based on the analysis of its methyl ester derivative.[15]

- ^1H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, distinct signals for the three aromatic protons exhibiting coupling, a broad singlet for the phenolic hydroxyl proton, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR: The spectrum would show distinct signals for all 11 unique carbon atoms in the molecule.

Safety and Toxicology

5-tert-Butyl-2-hydroxybenzoic acid is classified as hazardous. All handling should be performed in a well-ventilated area by trained personnel using appropriate personal protective equipment (PPE).

Hazard Type	GHS Classification	Hazard Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation

Reference:[[1](#)]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [[1](#)]

Conclusion

5-tert-Butyl-2-hydroxybenzoic acid is a versatile synthetic intermediate with defined physicochemical properties. Its synthesis is readily achievable through the Kolbe-Schmitt reaction. While direct biological data on the compound itself is sparse, its structural motif is present in molecules with significant therapeutic potential, particularly in the areas of neuroprotection and enzyme inhibition. This suggests that **5-tert-Butyl-2-hydroxybenzoic acid** is a valuable starting material for medicinal chemistry programs and a compelling candidate for further biological screening. Standard analytical methods are well-suited for its characterization and quantification, and established safety protocols should be followed during its handling.

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